2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride
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Overview
Description
2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of nitro and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride typically involves the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group
Scientific Research Applications
2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the nitro group at a different position.
4-Nitrobenzenesulfonyl chloride: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the nitro group.
Uniqueness
2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemical compounds .
Properties
Molecular Formula |
C7H3ClF3NO4S |
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Molecular Weight |
289.62 g/mol |
IUPAC Name |
2-nitro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-17(15,16)5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H |
InChI Key |
WQYCTOPDYQTNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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